Benorylate hydrochloride is classified under non-steroidal anti-inflammatory drugs (NSAIDs) due to its mechanism of action and therapeutic effects. It is synthesized from acetylsalicylic acid and has been used in various formulations for pain relief. The compound is recognized in pharmacological databases and has been subjected to various studies that assess its safety and efficacy in clinical settings.
The synthesis of Benorylate hydrochloride involves the esterification of acetylsalicylic acid with benzoic acid derivatives. The general synthetic pathway can be outlined as follows:
Benorylate hydrochloride has a molecular formula of and a molecular weight of approximately 260.68 g/mol. The structure consists of a salicylic acid moiety linked through an ester bond to a benzoate group, with a chloride ion associated as a counterion.
Benorylate hydrochloride can undergo several chemical reactions:
These reactions are critical for understanding its stability and behavior in biological systems.
The mechanism by which Benorylate hydrochloride exerts its analgesic effects involves:
This mechanism aligns with that observed for other NSAIDs, confirming its classification within this group.
These properties are crucial for formulation development and storage considerations.
Benorylate hydrochloride is primarily used in clinical settings for:
4-(Dimethylamino)pyridine (DMAP) serves as a highly efficient nucleophilic catalyst for synthesizing benorylate hydrochloride via esterification. This compound accelerates the reaction between aspirin-derived acyl donors (acid anhydrides or acyl chlorides) and paracetamol by forming a reactive acylpyridinium intermediate. DMAP’s catalytic efficacy stems from its ability to enhance the electrophilicity of carbonyl groups, achieving high yields (≥95%) with only 0.05–2 mol% catalyst loading under solvent-free conditions [5] [8]. The reaction proceeds at ambient temperatures (0–20°C), minimizing thermal degradation of reactants [2].
Table 1: DMAP-Catalyzed Benorylate Synthesis Performance
| Acyl Donor | DMAP Loading (mol%) | Reaction Time | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Aspirin anhydride | 0.05 | 3 hours | 95 | No solvent/base additives |
| Aspirin acyl chloride | 1.0 | 30 minutes | 98 | Ambient temperature compatibility |
| Mixed anhydride | 2.0 | 1 hour | 92 | Direct carboxylic acid utilization |
Critical to process economics, DMAP recovery is achievable using polystyrene-immobilized variants, which retain >90% activity over five reaction cycles [5]. This reduces catalyst costs by 70% compared to homogeneous systems. The solvent-free approach also eliminates purification complexities, as benorylate precipitates directly upon cooling and requires only washing with cold ethanol to remove residual DMAP [5] [8].
Phase-transfer catalysts (PTCs) enable efficient coupling of hydrophobic aspirin acyl chloride and hydrophilic acetaminophen in biphasic solvent systems. Polyethylene glycol 6000 (PEG 6000) and tetrabutylammonium bromide are optimal PTCs, facilitating ion transfer across aqueous-organic interfaces. This methodology suppresses hydrolysis of the acid chloride while accelerating nucleophilic attack by acetaminophen’s phenolate anion [3].
Key operational parameters include:
The PTC approach reduces reaction time to 45 minutes—50% faster than conventional methods—and simplifies isolation via filtration of crystalline benorylate [3].
Benorylate synthesis faces significant challenges from competitive hydrolysis. Aspirin acyl chloride is particularly susceptible, with aqueous media promoting conversion to salicylic acid. Solvent selection critically influences hydrolysis rates and byproduct formation:
Table 2: Solvent Impact on Benorylate Hydrolysis Byproducts
| Solvent System | Water Content (%) | Hydrolysis Byproduct Level | Recommended Use Case |
|---|---|---|---|
| Toluene/water (PTC) | 25 | Moderate (3–5%) | Industrial-scale reactions |
| Tetrahydrofuran (THF) | 0.5 | Low (<1%) | Laboratory-scale synthesis |
| Acetonitrile | 0.3 | Very low (<0.5%) | High-purity applications |
Anhydrous aprotic solvents like tetrahydrofuran (THF) diminish hydrolysis to <1% but necessitate rigorous drying. Technical-grade toluene containing <0.1% water provides a cost-effective alternative for manufacturing. Adding molecular sieves (3Å) further suppresses hydrolysis by scavenging residual moisture, increasing yield by 8–12% [3] [9]. Post-reaction, controlled quenching with ice water selectively decomposes unreacted acyl chloride while preserving benorylate integrity [3].
Industrial benorylate production requires optimization of three interdependent domains: reaction engineering, purification efficiency, and resource recycling.
Process Intensification Strategies:
Yield Optimization Levers:
Automation reduces labor costs by 60% while ensuring compliance with pharmaceutical quality standards (ICH Q7). Modern plants report production costs of $28/kg—35% lower than legacy batch processes [7].
CAS No.: 34341-27-0
CAS No.: 108418-13-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 8012-96-2
CAS No.: 82-71-3